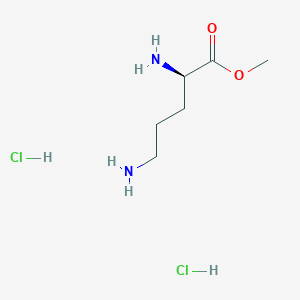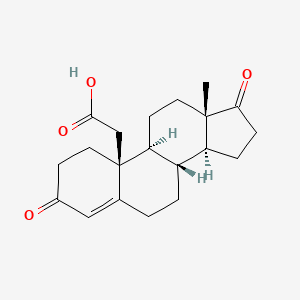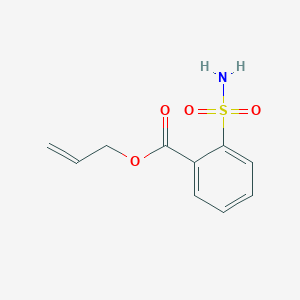
Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH is a compound used primarily in peptide synthesis. It is a derivative of alanine, an amino acid, and is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. The presence of the 2,4-dimethoxybenzyl group enhances its stability and reactivity, making it a valuable reagent in the field of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH typically involves the protection of the amino group of alanine with the Fmoc group, followed by the introduction of the 2,4-dimethoxybenzyl group. The reaction conditions often include the use of base catalysts and organic solvents to facilitate the protection and substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using automated synthesis equipment to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The 2,4-dimethoxybenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH is used in solid-phase peptide synthesis. Its stability and reactivity make it an ideal reagent for constructing complex peptide sequences.
Biology
In biological research, this compound is used to synthesize peptides that are studied for their biological activity. It helps in the development of peptide-based drugs and the study of protein interactions.
Medicine
In medicine, peptides synthesized using this compound are explored for their therapeutic potential. These peptides can act as inhibitors, agonists, or antagonists in various biological pathways.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and products. It is also employed in the development of diagnostic tools and assays.
作用機序
The mechanism of action of Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The 2,4-dimethoxybenzyl group enhances the compound’s stability and reactivity, facilitating efficient peptide bond formation. The molecular targets and pathways involved depend on the specific peptides synthesized using this compound.
類似化合物との比較
Similar Compounds
Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH: Similar in structure but derived from glycine instead of alanine.
Fmoc-N-(2,4-dimethoxybenzyl)-Val-OH: Derived from valine, another amino acid.
Fmoc-N-(2,4-dimethoxybenzyl)-Leu-OH: Derived from leucine, an essential amino acid.
Uniqueness
Fmoc-N-(2,4-dimethoxybenzyl)-Ala-OH is unique due to its specific combination of the Fmoc group, the 2,4-dimethoxybenzyl group, and the alanine backbone. This combination provides a balance of stability, reactivity, and versatility, making it a valuable reagent in peptide synthesis.
特性
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO6/c1-17(26(29)30)28(15-18-12-13-19(32-2)14-25(18)33-3)27(31)34-16-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-14,17,24H,15-16H2,1-3H3,(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEPUGBDZZZLCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-[[[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-(9,10-dihydroxyoctadec-12-enoyloxy)propan-2-yl] docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13398957.png)

![2-{2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride](/img/structure/B13398965.png)



![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B13398984.png)


![1-Naphthalenemethanamine, 5,6,7,8-tetrahydro-I+/--methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-](/img/structure/B13399009.png)
![N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonic acid](/img/structure/B13399012.png)

![2-(4-chlorophenyl)-3-[(4-chlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(3,4-dichlorophenyl)-3-[(3,4-dichlorophenyl)methylidene]-6-hydroxychromen-4-one;2-(4-fluorophenyl)-3-[(4-fluorophenyl)methylidene]-6-hydroxychromen-4-one](/img/structure/B13399029.png)
